

# Physicochemical Properties of Serotonin Adipinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest						
Compound Name:	Serotonin adipinate					
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#### Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal monoamine neurotransmitter implicated in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and gastrointestinal function.[1] Due to its therapeutic potential, various salt forms of serotonin have been developed to modify its physicochemical properties for pharmaceutical applications. **Serotonin adipinate**, the salt of serotonin and adipic acid, is one such formulation.[1]

This technical guide provides a comprehensive overview of the known physicochemical properties of **serotonin adipinate**. Where specific experimental data for the adipinate salt is not publicly available, this guide furnishes detailed experimental protocols for the determination of these critical parameters, empowering researchers to conduct their own analyses. Furthermore, this document elucidates the foundational signaling pathways of serotonin to provide a robust biological context for its mechanism of action.

## **Core Physicochemical Properties**

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and bioavailability. While some data for **serotonin adipinate** is available, key quantitative parameters have not been widely published.



## **Data Presentation**

The following tables summarize the available physicochemical data for **serotonin adipinate** and its constituent components, serotonin and adipic acid.



Property	Serotonin Adipinate	Serotonin (Free Base)	Adipic Acid	Source
Molecular Formula	C16H22N2O5	C10H12N2O	C <sub>6</sub> H <sub>10</sub> O <sub>4</sub>	[2]
Molar Mass ( g/mol )	322.36	176.22	146.14	[2]
Appearance	Solid powder	White powder	White crystalline solid	[2]
Melting Point (°C)	Data not available	167.7	152.1	[1]
Boiling Point (°C)	416.1 (at 760 mmHg)	416 (decomposes)	337.5	[3]
Flash Point (°C)	205.4	Data not available	196	[3]
Vapor Pressure (mmHg at 25°C)	1.63 x 10 <sup>-7</sup>	Data not available	1.7 x 10 <sup>-5</sup>	[3]
Solubility	Soluble in DMSO.[2] Quantitative aqueous solubility data not available.	Slightly soluble in water.[1] Soluble in ethanol (1.2 mg/mL), DMSO (10 mg/mL), and dimethyl formamide (16 mg/mL) as HCl salt. Aqueous solubility in PBS (pH 7.2) is ~5 mg/mL as HCl salt.[4]	Soluble in water (15 g/L at 20°C), ethanol, and acetone.	[2][4]
рКа	Data not available	pKa₁ (amino group) ≈ 9.97,	pKa <sub>1</sub> ≈ 4.43, pKa <sub>2</sub> ≈ 5.41	



		pKa² (hydroxyl group) ≈ 10.16		
Stability	The salt form may enhance stability.[2] Recommended storage: Dry, dark, at 0-4°C (short-term) or -20°C (long-term).[2] Quantitative data not available.	Susceptible to degradation.	Stable under normal conditions.	[2]

# **Experimental Protocols for Physicochemical Characterization**

For properties where quantitative data for **serotonin adipinate** is not available, the following standard methodologies can be employed.

# Determination of Aqueous Solubility (pH-Dependent Profile)

The solubility of an ionizable compound like **serotonin adipinate** is critically dependent on the pH of the medium. A comprehensive pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for formulation development.

Methodology: Shake-Flask Method

The saturation shake-flask method is a widely accepted technique for determining equilibrium solubility.

 Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) using pharmacopeial-grade reagents.



- Sample Preparation: Add an excess amount of **serotonin adipinate** to vials containing a known volume of each buffer. The excess solid should be visually apparent.
- Equilibration: Agitate the vials at a constant temperature (typically 37 ± 0.5 °C to mimic physiological conditions) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of undissolved solid. Subsequently, clarify the supernatant by centrifugation or filtration through a non-binding filter (e.g., 0.22 μm PVDF).
- Quantification: Analyze the concentration of dissolved serotonin adipinate in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: Plot the measured solubility (in mg/mL or mol/L) against the corresponding pH of each buffer to generate the pH-solubility profile.

Fig. 1: Workflow for determining the pH-solubility profile.

## **Melting Point Determination**

The melting point is a crucial indicator of purity and is used for the identification of a crystalline solid.

Methodology: Capillary Method

- Sample Preparation: Finely powder a dry sample of **serotonin adipinate**.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
- Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of



melting). The melting range provides an indication of purity.

### pKa Determination

The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

- Sample Preparation: Dissolve an accurately weighed amount of **serotonin adipinate** in a suitable solvent (e.g., water or a co-solvent system if aqueous solubility is low).
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
- Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the titration curve at the half-equivalence points. For a salt of a weak base (serotonin) and a weak acid (adipic acid), multiple inflection points corresponding to the pKa values of each ionizable group will be observed.

#### **Stability Assessment**

Stability testing is essential to determine the shelf-life of the API and its susceptibility to degradation under various environmental conditions.

Methodology: Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

- Stress Conditions: Expose solid samples of serotonin adipinate to a range of stress conditions, including:
  - Thermal Stress: High temperatures (e.g., 60°C, 80°C) with and without humidity.
  - Photostability: Exposure to a controlled light source (e.g., as per ICH Q1B guidelines).
  - Hydrolytic Stress: In solutions at various pH values (e.g., acidic, neutral, and basic).



- Oxidative Stress: In the presence of an oxidizing agent (e.g., hydrogen peroxide).
- Time Points: Sample the stressed material at various time points.
- Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the intact drug from its degradation products.
- Degradant Identification: If significant degradation is observed, degradation products can be characterized using techniques such as mass spectrometry (MS).

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- To cite this document: BenchChem. [Physicochemical Properties of Serotonin Adipinate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681638#physicochemical-properties-of-serotonin-adipinate]

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